(1-But-3-enylcyclopropyl)methanamine

Medicinal Chemistry Fragment-Based Drug Discovery Lead-Likeness

(1-But-3-enylcyclopropyl)methanamine is a primary aliphatic amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol. It features a strained cyclopropyl ring directly attached to a methanamine group and a but-3-enyl side chain bearing a terminal alkene.

Molecular Formula C8H15N
Molecular Weight 125.215
CAS No. 1849284-06-5
Cat. No. B2652347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-But-3-enylcyclopropyl)methanamine
CAS1849284-06-5
Molecular FormulaC8H15N
Molecular Weight125.215
Structural Identifiers
SMILESC=CCCC1(CC1)CN
InChIInChI=1S/C8H15N/c1-2-3-4-8(7-9)5-6-8/h2H,1,3-7,9H2
InChIKeyLFAAMRIGKKGMJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-But-3-enylcyclopropyl)methanamine (CAS 1849284-06-5): A Dual-Functional Building Block for Medicinal Chemistry and Chemical Biology


(1-But-3-enylcyclopropyl)methanamine is a primary aliphatic amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol. It features a strained cyclopropyl ring directly attached to a methanamine group and a but-3-enyl side chain bearing a terminal alkene . This compound is commercially supplied as a versatile small-molecule scaffold, primarily by vendors such as Sigma-Aldrich (sourced from Enamine) and CymitQuimica (sourced from Biosynth), at a minimum purity of 95% . Its structure combines two distinct reactive handles—a primary amine and a terminal olefin—within a compact framework, making it a candidate for fragment-based screening libraries, PROTAC linker elaboration, and the synthesis of sp³-enriched lead-like molecules.

Why Generic Cyclopropylmethanamines Cannot Replace (1-But-3-enylcyclopropyl)methanamine in Scaffold-Focused Discovery Programs


Substituting (1-but-3-enylcyclopropyl)methanamine with simpler cyclopropylmethanamines (e.g., cyclopropylmethanamine, CAS 2516-47-4) or saturated analogs (e.g., (1-butylcyclopropyl)methanamine, CAS 1368690-88-3) would eliminate the terminal alkene handle, which is critical for orthogonal downstream functionalization via thiol-ene click chemistry, olefin metathesis, or hydroboration [1]. Conversely, regioisomeric 1-cyclopropylbut-3-en-1-amine (CAS 239127-00-5), which places the amine directly on the cyclopropyl ring, alters the electronic environment and steric accessibility of the amine, potentially reducing its nucleophilicity for amide bond formation or reductive amination . The specific geometry of the target compound—a cyclopropyl ring with a methylene spacer to the amine—preserves amine reactivity while conferring the conformational constraint and metabolic stability associated with the cyclopropane motif, a feature exploited in numerous FDA-approved drugs [2].

Quantitative Differentiation of (1-But-3-enylcyclopropyl)methanamine Against Closest Analogs


Molecular Complexity and Fraction sp³ (Fsp³) Advantage Over Unsubstituted Cyclopropylmethanamine

(1-But-3-enylcyclopropyl)methanamine possesses a molecular weight of 125.21 Da and an estimated fraction of sp³-hybridized carbons (Fsp³) of 0.75 (6 of 8 carbons are sp³), which is substantially higher than the Fsp³ of 0.50 for the simplest analog cyclopropylmethanamine (CAS 2516-47-4, MW 71.12, 2 of 4 carbons sp³) [1]. In fragment-based drug discovery, higher Fsp³ correlates with improved aqueous solubility, reduced promiscuity, and better clinical developability. The target compound also introduces one hydrogen-bond donor (the primary amine) and one hydrogen-bond acceptor, yielding a balanced HBD/HBA ratio of 1:1 compared to 1:0 for cyclopropylmethanamine . These computed properties, while predicted rather than experimentally determined for this specific compound, position it within the desirable 'lead-like' chemical space (MW ≤ 350, clogP ≤ 3, HBD ≤ 3) advocated by the Astex fragment guidelines.

Medicinal Chemistry Fragment-Based Drug Discovery Lead-Likeness

Orthogonal Functionalization Potential via Terminal Alkene: A Differentiator from Saturated Analogs

The terminal alkene in the but-3-enyl side chain enables thiol-ene radical addition, olefin cross-metathesis, and hydroboration/oxidation sequences that are impossible with the fully saturated analog (1-butylcyclopropyl)methanamine (CAS 1368690-88-3, C8H17N, MW 127.23) . In the context of PROTAC (Proteolysis Targeting Chimera) development, a terminal alkene is a privileged functional group for late-stage diversification of linker chemistry without requiring protecting group strategies on the amine [1]. The saturated analog lacks this orthogonal reactivity, meaning any derivatization must proceed exclusively through the amine, limiting synthetic options and potentially complicating multi-step parallel synthesis workflows. The presence of both a primary amine and a terminal alkene in the target compound thus provides two independent vectors for molecular elaboration, a feature quantified by the 'number of orthogonal reactive handles' metric: 2 for the target vs. 1 for the saturated analog .

Click Chemistry PROTAC Linker Design Bioconjugation

Commercial Availability and Purity Benchmarking Against Structural Analogs

As of the latest available vendor data, (1-but-3-enylcyclopropyl)methanamine is commercially stocked by multiple international suppliers. Sigma-Aldrich lists the compound (ENAH58168756) with a purity of 95% and a physical form of liquid, stored at 4°C . CymitQuimica offers the compound (3D-ZYC28406) sourced from Biosynth at a minimum purity of 95%, with pricing of €576.00 for 50 mg and €1,600.00 for 500 mg . In comparison, the saturated analog (1-butylcyclopropyl)methanamine (CAS 1368690-88-3) is listed on ChemSrc with no purity specification and no inventory from major Western suppliers, indicating limited availability . The regioisomer 1-cyclopropylbut-3-en-1-amine (CAS 239127-00-5) is primarily available only as its hydrochloride salt from niche suppliers, which introduces an additional salt-form variable that must be accounted for in biological assays . This supply-chain reliability directly impacts the feasibility of hit-to-lead campaigns requiring multi-gram quantities.

Chemical Procurement Compound Quality Control Vendor Comparison

Class-Level Evidence: 1-Substituted Cyclopropylamines as Covalent KDM1A/LSD1 Inhibitors

The target compound belongs to the class of 1-substituted cyclopropylamine derivatives, which have been extensively characterized by Vianello et al. (2014) as irreversible inhibitors of histone demethylase KDM1A (LSD1). In that study, various 1-substituted cyclopropylamine analogs were evaluated for KDM1A inhibition in vitro, with the general finding that bulkier substituents on the cyclopropylamine ring led to increased selectivity against off-target monoamine oxidases MAO A and MAO B [1]. For context, the prototypical compound tranylcypromine (2-phenylcyclopropylamine) exhibits KDM1A IC₅₀ values in the low micromolar range but poor selectivity over MAOs, whereas elaborated 1-substituted derivatives achieved nanomolar KDM1A potency with >100-fold selectivity [2]. The but-3-enyl substituent on the target compound provides a unique combination of moderate steric bulk and an alkene handle that can be further elaborated to optimize both potency and selectivity. However, no direct KDM1A or MAO inhibition data have been published for (1-but-3-enylcyclopropyl)methanamine itself; this evidence is strictly class-level and requires prospective experimental validation for this specific compound.

Epigenetics Cancer Therapeutics Covalent Inhibitors

Optimal Procurement-Driven Application Scenarios for (1-But-3-enylcyclopropyl)methanamine


Fragment-Based Screening Library Design for Epigenetic and CNS Targets

(1-But-3-enylcyclopropyl)methanamine, with its high Fsp³ (0.75) and MW of 125 Da, falls within the optimal fragment screening space (MW < 250, clogP < 3.5, Fsp³ > 0.4). Its primary amine enables rapid amide coupling with carboxylic acid-containing fragments or warheads, while the terminal alkene permits subsequent fragment elaboration via olefin metathesis or thiol-ene chemistry. The cyclopropane ring provides conformational rigidity that can pre-organize binding conformations, a feature highlighted in the Vianello et al. (2014) study on cyclopropylamine-based KDM1A inhibitors [1]. Procurement of this scaffold for fragment library inclusion is supported by reliable multi-vendor sourcing (Sigma-Aldrich, CymitQuimica) at specified 95% purity .

PROTAC Linker and Bifunctional Degrader Construction

The dual orthogonal reactivity of (1-but-3-enylcyclopropyl)methanamine—a primary amine and a terminal alkene—uniquely positions it as a linker precursor in PROTAC design. The amine can be coupled to an E3 ligase ligand (e.g., VHL or CRBN binder), while the alkene can be functionalized independently to attach a target-protein ligand via thiol-ene click chemistry, avoiding protecting group complications. This two-directional elaboration strategy is not possible with saturated cyclopropylmethanamine analogs, which possess only a single reactive handle [1]. The compact scaffold also minimizes linker length, which is critical for maintaining efficient ternary complex formation and target ubiquitination. The compound's commercial availability in 50–500 mg quantities facilitates initial feasibility studies .

Covalent Inhibitor and Chemical Probe Development Leveraging Class-Level LSD1 SAR

Based on the class-level structure-activity relationship established for 1-substituted cyclopropylamines as irreversible KDM1A/LSD1 inhibitors [1], (1-but-3-enylcyclopropyl)methanamine can serve as a starting scaffold for designing novel covalent probes. The but-3-enyl side chain provides a unique substitution vector not explored in the published Vianello et al. series, offering the opportunity to probe uncharted regions of the KDM1A active site. The terminal alkene also permits late-stage diversification via cross-metathesis to generate focused libraries of analogs with varying steric and electronic properties. While direct potency data are lacking for this specific compound, the robust precedent for cyclopropylamine-based covalent inhibition of flavin-dependent amine oxidases supports its use in exploratory medicinal chemistry campaigns [1].

Quote Request

Request a Quote for (1-But-3-enylcyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.